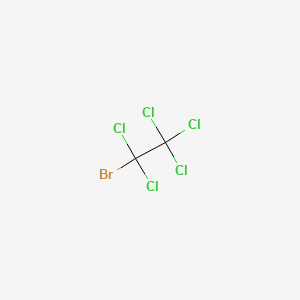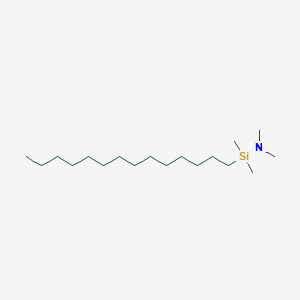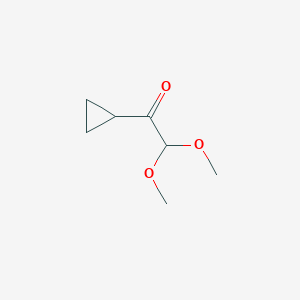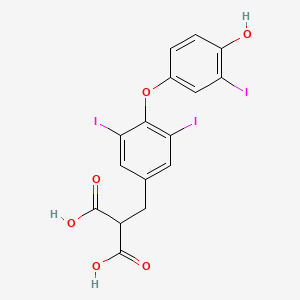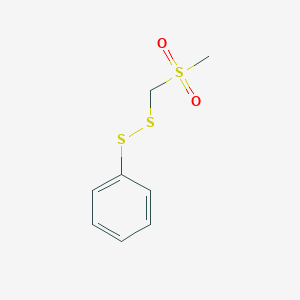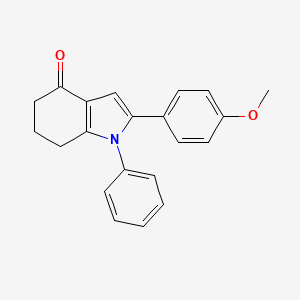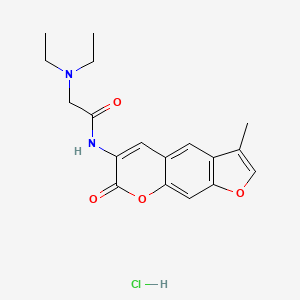
3-Diethylaminoacetylamido-4'-methylpsoralen hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is a synthetic compound that belongs to the class of psoralens Psoralens are naturally occurring compounds found in plants and are known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet (UV) light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Amidation: Formation of the amide bond between the acylated psoralen and the amino group.
Methylation: Introduction of the methyl group at the 4’ position of the psoralen ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the psoralen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the psoralen core.
Scientific Research Applications
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride has several scientific research applications, including:
Chemistry: Used as a photoreactive agent in studies involving DNA intercalation and cross-linking.
Biology: Employed in photochemotherapy for the treatment of skin disorders such as psoriasis and vitiligo.
Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.
Industry: Utilized in the development of UV-protective coatings and materials.
Mechanism of Action
The mechanism of action of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride involves its ability to intercalate into DNA and form covalent cross-links upon exposure to UV light. This cross-linking can inhibit DNA replication and transcription, leading to cell death or growth inhibition. The compound primarily targets DNA and can affect various molecular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,5’,8-Trimethylpsoralen (TMP): Another psoralen derivative used in photochemotherapy.
8-Methoxypsoralen (8-MOP): Commonly used in the treatment of skin disorders.
5-Methoxypsoralen (5-MOP): Known for its photoreactive properties.
Uniqueness
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is unique due to its specific chemical structure, which imparts distinct photoreactive properties and potential therapeutic applications. Its diethylaminoacetylamido group enhances its ability to intercalate into DNA, making it a valuable tool in photochemotherapy and other research fields.
Properties
CAS No. |
79418-49-8 |
|---|---|
Molecular Formula |
C18H21ClN2O4 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-(diethylamino)-N-(3-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H20N2O4.ClH/c1-4-20(5-2)9-17(21)19-14-7-12-6-13-11(3)10-23-16(13)8-15(12)24-18(14)22;/h6-8,10H,4-5,9H2,1-3H3,(H,19,21);1H |
InChI Key |
HYMJXGVBMTYAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)


